![molecular formula C17H11F3N2O2 B6416826 (2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 324759-59-3](/img/structure/B6416826.png)
(2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (hereafter referred to as “TFCA”) is a synthetic compound with a variety of potential applications in scientific research. It is a trifluoromethylated phenylimine derivative of chromene-3-carboxamide, and has been studied for its biological and pharmacological properties.
科学的研究の応用
TFCA has been studied for its potential applications in scientific research. It has been reported to have antifungal and antibacterial activities, and has been used to study the mechanisms of action of certain drugs. It has also been used in the study of the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. In addition, TFCA has been used in the study of the inhibition of the enzyme monoamine oxidase, which is involved in the metabolism of monoamine neurotransmitters.
作用機序
The mechanism of action of TFCA is not fully understood. However, it is believed that TFCA acts as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It is thought that TFCA binds to the active site of these enzymes and prevents them from functioning normally. This inhibition of enzyme activity is believed to be the basis of its biological and pharmacological effects.
Biochemical and Physiological Effects
TFCA has been reported to have various biochemical and physiological effects. It has been reported to have antifungal and antibacterial activities, and has been used to study the mechanisms of action of certain drugs. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, TFCA has been studied for its potential effects on the cardiovascular system, such as its potential to reduce cholesterol levels.
実験室実験の利点と制限
TFCA has several advantages for use in laboratory experiments. It is a synthetic compound, which makes it easy to obtain and store. It is also a relatively stable compound, with a long shelf life. In addition, it has been reported to have good yields in its synthesis and can be easily scaled up for larger production.
However, there are also some limitations for the use of TFCA in laboratory experiments. It is not a naturally occurring compound, and its mechanism of action is not fully understood. In addition, its effects on the human body have not been fully studied, and it is not approved for clinical use.
将来の方向性
The potential applications of TFCA in scientific research are numerous. Further research is needed to understand its mechanism of action and to explore its potential therapeutic applications. In addition, more research is needed to understand its effects on the human body and to determine its safety and efficacy for clinical use. Finally, further research is needed to explore its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
合成法
TFCA can be synthesized through a two-step process. The first step involves the reaction of 4-trifluoromethylbenzaldehyde with ethylenediamine in the presence of a base catalyst to form the corresponding Schiff base. This Schiff base is then reacted with ethyl chloroformate in the presence of a strong acid catalyst to form the desired TFCA. This synthesis method has been reported to have good yields and can be easily scaled up for larger production.
特性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)11-5-7-12(8-6-11)22-16-13(15(21)23)9-10-3-1-2-4-14(10)24-16/h1-9H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJHHUVDAKSZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

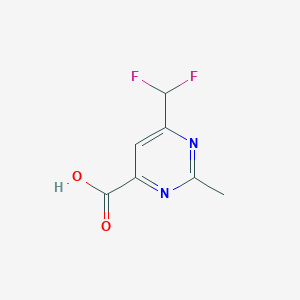
![ethyl 1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6416773.png)
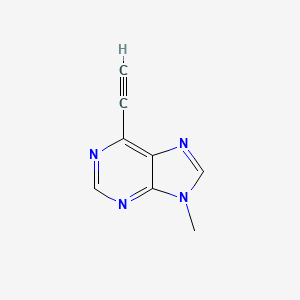
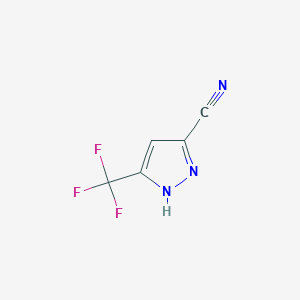

![4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B6416798.png)
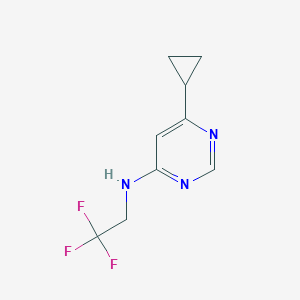
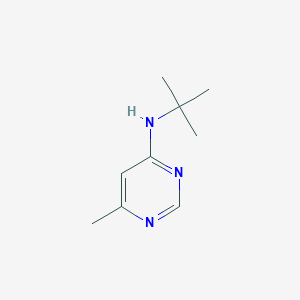
![1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6416816.png)
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6416821.png)
![2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6416824.png)
![4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide](/img/structure/B6416838.png)
![3-phenyl-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6416842.png)
![8-[2-(2-hydroxyethoxy)ethyl]-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416854.png)